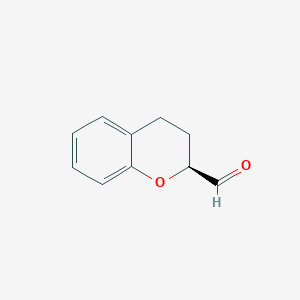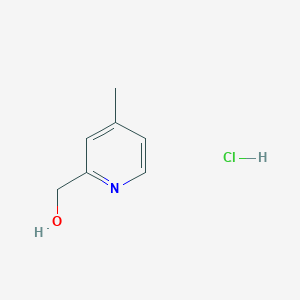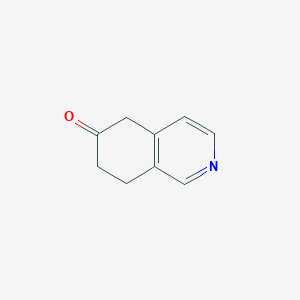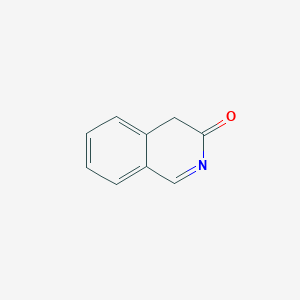
Isoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolin-3(4H)-one is a heterocyclic compound with the molecular formula C₉H₇NO It is a derivative of isoquinoline, characterized by a nitrogen atom in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoquinolin-3(4H)-one can be synthesized through several methods. One common approach involves the reaction of methyl o-formylphenylacetate with liquid ammonia. This reaction produces isoquinolin-3-ol, which can then be converted to this compound through further chemical reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-3,4-diones.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones
Reduction: Dihydroisoquinoline derivatives
Substitution: Various N-substituted this compound derivatives
Aplicaciones Científicas De Investigación
Isoquinolin-3(4H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound derivatives have shown potential as antibacterial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of isoquinolin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal chemistry, it acts as an enzyme inhibitor by binding to active sites and blocking substrate access.
Comparación Con Compuestos Similares
Isoquinolin-3(4H)-one is unique compared to other isoquinoline derivatives due to its specific structure and reactivity. Similar compounds include:
Isoquinolin-1(2H)-one: Differing in the position of the nitrogen atom, leading to different chemical properties.
Isoquinolin-3-ol: An intermediate in the synthesis of this compound, with distinct tautomeric forms.
Dihydroisoquinoline derivatives: Reduced forms of this compound with different biological activities.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
42165-56-0 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4H-isoquinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4,6H,5H2 |
Clave InChI |
SAAKIDBWTMIZGV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
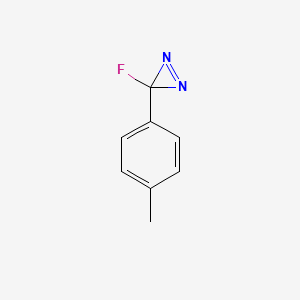
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
